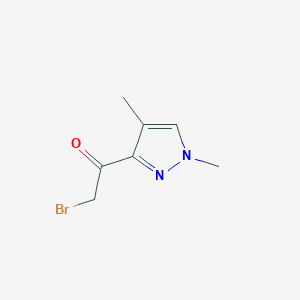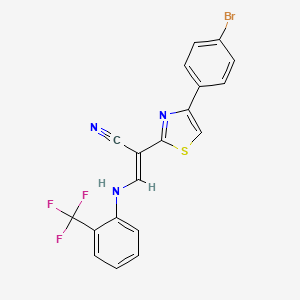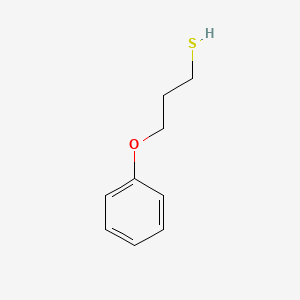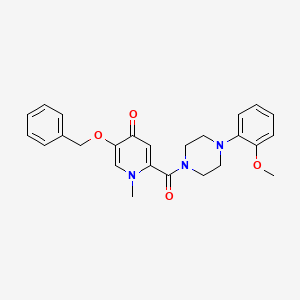
3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes looking at the reagents and conditions of the reaction, as well as the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with common reagents .Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Fluoroquinolones are a significant class of antibacterial agents with extensive therapeutic potential. Research into novel N-1 substituents of naphthyridones and quinolones, such as those involving m-aminophenyl groups, has led to compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, one compound demonstrated significantly more potent activity than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structural factors contributing to this potent antibacterial activity were identified through a structure-activity relationship (SAR) study and X-ray crystallographic analysis, highlighting the crucial role of a distorted orientation of the N-1 aromatic group due to steric repulsion, which is key to the compound's efficacy (Kuramoto et al., 2003).
Antiviral and Antifungal Properties
Quinazolin-4(3H)-one derivatives, such as those obtained through Schiff base formation with various substituted carbonyl compounds, have been studied for their antiviral activities. These compounds were evaluated against a range of viruses, including herpes simplex virus-1 and -2, vaccinia virus, and others. Some derivatives showed promising antiviral activity, pointing to the potential of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one and its derivatives in antiviral research (Kumar et al., 2010).
Corrosion Inhibition
Schiff bases derived from quinazolin-4(3H)-one, such as those incorporating hydroxyl and N,N-dimethylamino substituents, have been found to be highly efficient inhibitors of mild steel corrosion in acidic environments. These compounds' inhibition efficiencies, which can reach up to 96%, are attributed to factors including the amount of nitrogen in the inhibitor, the molecular weight, and the concentration of the inhibitor. Theoretical studies have complemented these findings, providing insights into the molecular structures that contribute to high inhibition efficiencies and guiding the design of new compounds with enhanced properties (Jamil et al., 2018).
Synthesis and Characterization
The synthesis of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one and its derivatives involves various chemical reactions, including condensation and cyclization processes. These compounds are characterized using techniques such as NMR, IR, and mass spectrometry, providing detailed insights into their chemical structures. Such studies not only contribute to the understanding of these compounds' properties but also facilitate the exploration of their potential applications in various fields of research (Xi, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-7-14-10-3-2-8(12)6-9(10)11(16)15(7)5-4-13/h2-3,6H,4-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRANKIJPKUILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2873891.png)
![[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol](/img/structure/B2873892.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2873893.png)


![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)


![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)
![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)


![(2E)-7-chloro-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2873913.png)
![(1S,2R,5R)-4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2873914.png)